ARSINE, DICHLORO(m-NITROPHENYL)-
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Overview
Description
ARSINE, DICHLORO(m-NITROPHENYL)- is an organoarsenic compound with the chemical formula C6H4Cl2NO2As This compound is known for its unique structure, which includes an arsenic atom bonded to a dichlorophenyl group and a nitro group
Preparation Methods
The synthesis of ARSINE, DICHLORO(m-NITROPHENYL)- typically involves the reaction of arsenic trichloride with m-nitrophenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .
Chemical Reactions Analysis
ARSINE, DICHLORO(m-NITROPHENYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic pentoxide and other arsenic-containing byproducts.
Reduction: Reduction reactions typically involve the conversion of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkyl or aryl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ARSINE, DICHLORO(m-NITROPHENYL)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds.
Biology: Studies have explored its potential as a biological agent, although its high toxicity limits its use.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of ARSINE, DICHLORO(m-NITROPHENYL)- involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cell death. It also interferes with the production of ATP, the energy currency of the cell, further contributing to its toxic effects .
Comparison with Similar Compounds
Similar compounds to ARSINE, DICHLORO(m-NITROPHENYL)- include:
Methyldichloroarsine: Another organoarsenic compound with similar toxic properties but different chemical structure and applications.
ARSINE, DICHLORO(m-NITROPHENYL)- is unique due to its specific combination of dichlorophenyl and nitro groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds.
Properties
CAS No. |
6306-96-3 |
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Molecular Formula |
C6H4AsCl2NO2 |
Molecular Weight |
267.93 g/mol |
IUPAC Name |
dichloro-(3-nitrophenyl)arsane |
InChI |
InChI=1S/C6H4AsCl2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H |
InChI Key |
OVXJYMMNEZNCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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